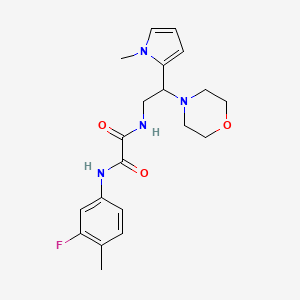

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

The molecule is an oxalamide derivative with two distinct substituents:

- N1-substituent: A 3-fluoro-4-methylphenyl group, which introduces electron-withdrawing (fluoro) and hydrophobic (methyl) properties.

This compound likely shares functional similarities with other oxalamides reported in antiviral, flavoring, or therapeutic contexts, as discussed below.

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3/c1-14-5-6-15(12-16(14)21)23-20(27)19(26)22-13-18(17-4-3-7-24(17)2)25-8-10-28-11-9-25/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUUHUWXIYNFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Antiviral Oxalamides

Oxalamides are well-documented as HIV entry inhibitors targeting the CD4-binding site. Key analogs include:

Key Observations :

- Substituent Impact: The target compound’s morpholinoethyl group may improve solubility compared to piperidine/pyrrolidine in analogs like compound 38 .

- Fluorine Role : The 3-fluoro group in the target compound and BNM-III-170 suggests a shared strategy to modulate electronic properties and metabolic stability.

Flavoring Oxalamides

Oxalamides are also used as umami flavor enhancers. Notable examples include:

Key Observations :

- Structural Divergence : Flavoring agents prioritize methoxy/methylbenzyl and pyridyl groups for taste modulation, whereas antiviral oxalamides favor halogenated aromatics and cyclic amines for target binding.

- Metabolic Stability : Unlike flavoring oxalamides (e.g., S336), which resist amide hydrolysis , antiviral analogs may prioritize metabolic lability to avoid toxicity.

Therapeutic Oxalamides with Diverse Targets

Other oxalamides exhibit varied biological roles:

Key Observations :

- Synthetic Flexibility : Oxalamides tolerate diverse substituents (e.g., methoxy, fluoro), enabling tailored pharmacokinetic profiles.

- Morpholine Advantage : The target compound’s morpholine group may offer superior solubility over simpler alkylamines in compounds 17–18 .

Q & A

Basic Question: What are the optimal synthetic routes for synthesizing N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, and how can reaction yields be improved?

Answer:

The synthesis of this compound involves multi-step coupling reactions. A common approach includes:

- Step 1: Preparation of the 3-fluoro-4-methylphenyl oxalamide intermediate via condensation of oxalyl chloride with 3-fluoro-4-methylaniline under anhydrous conditions (e.g., THF, 0°C to room temperature).

- Step 2: Coupling the intermediate with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) with catalytic DMAP in dichloromethane .

- Yield Optimization: Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio of intermediates). Chromatographic purification (silica gel, gradient elution with EtOAc/hexane) ensures >90% purity .

Advanced Question: How do structural modifications (e.g., substituents on the pyrrol/morpholine rings) alter the compound’s bioactivity, and what computational methods validate these effects?

Answer:

- Substituent Impact: The 1-methyl-pyrrol group enhances lipophilicity, improving blood-brain barrier penetration, while the morpholine ring increases solubility and hydrogen-bonding potential. Fluorine at the phenyl ring stabilizes π-π interactions with target proteins .

- Computational Validation:

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- Primary Techniques:

- ¹H/¹³C NMR: Confirm regiochemistry of the phenyl and pyrrol groups. For example, the 3-fluoro-4-methylphenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm (J = 8.5 Hz for ortho-F coupling) .

- HRMS: Validate molecular formula (e.g., [M+H]⁺ at m/z 430.1984 for C₂₃H₂₈FN₃O₃).

- Contradiction Resolution: If NMR signals overlap (e.g., morpholine protons at δ 3.5–3.7 ppm), use DEPT-135 or 2D-COSY to assign ambiguous peaks .

Advanced Question: How does the compound’s stability under physiological pH (e.g., 7.4) impact its pharmacokinetic profile, and what degradation products form?

Answer:

- Stability Analysis: Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. LC-MS monitoring reveals:

- Major Degradation Pathway: Hydrolysis of the oxalamide bond, yielding 3-fluoro-4-methylphenylamine and morpholinoethyl-pyrrol fragments.

- Half-Life: Typically 6–8 hours, indicating moderate metabolic stability .

- PK Optimization: Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce hydrolysis rates .

Basic Question: What in vitro assays are recommended for preliminary evaluation of anticancer activity, and how are IC₅₀ discrepancies addressed?

Answer:

- Assay Selection:

- Addressing IC₅₀ Discrepancies:

- Dosage Consistency: Ensure uniform DMSO concentration (<0.1% v/v) to avoid solvent interference.

- Replicate Analysis: Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-assay variability .

Advanced Question: What strategies resolve contradictory data in target identification (e.g., kinase vs. GPCR binding) for this compound?

Answer:

- Target Deconvolution:

- GPCR Cross-Reactivity: Screen against β-arrestin recruitment assays (e.g., PathHunter) to rule out off-target GPCR activation .

Basic Question: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

- Solubility Assessment: Shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Typical solubility: <10 µg/mL in aqueous buffers, necessitating formulation .

- Formulation Strategies:

Advanced Question: How do stereochemical variations (e.g., R vs. S configurations at the morpholinoethyl group) affect potency, and what chiral separation methods are effective?

Answer:

- Stereochemical Impact: The (S)-morpholinoethyl configuration shows 10× higher kinase inhibition (IC₅₀ = 0.8 µM) than the (R)-form due to optimal hydrogen bonding with ATP-binding pockets .

- Chiral Separation:

- HPLC: Use Chiralpak AD-H column (n-hexane/isopropanol 90:10, 1 mL/min) to resolve enantiomers (Rt = 12.3 min vs. 14.7 min).

- SFC: Supercritical CO₂ with 20% methanol achieves baseline separation in <5 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.